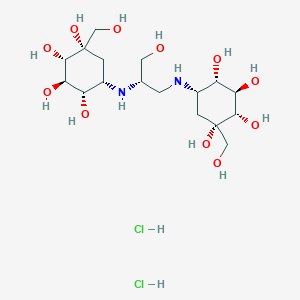

(S)-Valiolamine Voglibose Dihydrochloride

Description

(S)-Valiolamine Voglibose Dihydrochloride is a synthetic compound known for its potent therapeutic effects, particularly in the management of postprandial blood glucose levels in patients with diabetes mellitus . It is an alpha-glucosidase inhibitor that prevents the digestion of complex carbohydrates, thereby reducing the risk of macrovascular complications associated with diabetes .

Properties

Molecular Formula |

C17H36Cl2N2O11 |

|---|---|

Molecular Weight |

515.4 g/mol |

IUPAC Name |

(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol;dihydrochloride |

InChI |

InChI=1S/C17H34N2O11.2ClH/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23;;/h7-15,18-30H,1-6H2;2*1H/t7-,8-,9-,10-,11-,12+,13+,14-,15-,16-,17-;;/m0../s1 |

InChI Key |

SCUDSMOHSKCRLM-NGSAGTIZSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC[C@@H](CO)N[C@H]2C[C@@]([C@H]([C@@H]([C@H]2O)O)O)(CO)O.Cl.Cl |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protecting Groups

- The synthesis begins with a precursor compound bearing hydroxyl protecting groups such as benzyl or benzoyl groups.

- Benzyl protection is preferred for its ease of removal and stability during subsequent reactions.

Key Reaction Steps

- Formation of a bicyclic intermediate via phosphinylidene-mediated cyclization.

- Hydrolysis and debenzylation steps to yield the free (S)-Valiolamine.

- Hydrogenation for debenzylation typically requires 10 hours under mild conditions.

Reaction Conditions

- Hydrolysis is conducted in aqueous media at 70-80 °C for 3 hours.

- Purification includes crystallization from methanol to obtain high purity (>99.8% by HPLC).

Reaction Scheme Summary

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Phosphinylidene-mediated cyclization | Room temperature, inert atmosphere | Bicyclic protected intermediate |

| 2 | Hydrolysis and debenzylation | 70-80 °C, aqueous medium, 3 h | (S)-Valiolamine intermediate |

| 3 | Crystallization | Recrystallization in methanol | High purity (S)-Valiolamine |

Direct Preparation of Voglibose from (S)-Valiolamine

(S)-Valiolamine is converted to voglibose via reductive amination with 1,3-dihydroxyacetone under acidic conditions.

Reaction Components

- (S)-Valiolamine dissolved in dimethylformamide (DMF).

- 1,3-Dihydroxyacetone as the side chain donor.

- Sodium cyanoborohydride as the reducing agent.

- Acidic conditions maintained by 2N hydrochloric acid.

Reaction Conditions

- Temperature: 50-60 °C.

- Reaction time: 16 hours.

- Molar ratio of 1,3-dihydroxyacetone to valiolamine: 4-8 times excess.

Purification Process

- Removal of DMF by concentration and toluene addition.

- Ion exchange chromatography using weak-acid cation exchange resin to remove impurities.

- Final crystallization via reflux in aqueous ethanol (optimal 94-97% ethanol) at 20-35 °C.

Process Flow Summary

| Step | Operation | Details |

|---|---|---|

| 1 | Reductive amination | DMF, 2N HCl, NaCNBH3, 50-60 °C, 16 h |

| 2 | Concentration and solvent exchange | Remove DMF, add toluene |

| 3 | Ion exchange chromatography | Weak-acid resin, multiple washes |

| 4 | Crystallization | Aqueous ethanol, 20-35 °C, stirring |

| 5 | Drying and collection | Obtain voglibose dihydrochloride crystals |

Alternative Preparation via Valiolone Intermediate

An alternative route involves oxidation of (S)-Valiolamine to valiolone, followed by reductive amination to voglibose.

Oxidation of (S)-Valiolamine to Valiolone

- Oxidizing agents: 3,5-di-tert-butyl-1,2-benzoquinone, nicotinic aldehyde with base, or benzothiazole-2-aldehyde.

- Mild acidic hydrolysis (pH 4.5-5.5) converts the imine intermediate to valiolone.

- Reaction temperature: ambient to 50 °C.

Reductive Amination to Voglibose

- Valiolone reacts with 2-amino-1,3-propanediol (serinol) in DMF or methanol.

- Catalytic HCl added to promote imine formation.

- Sodium cyanoborohydride added for reduction.

- Reaction stirred overnight at room temperature.

Purification

- Ion exchange chromatography using Dowex 50 (H+) and other resins.

- Elution with ammonium hydroxide.

- Further purification by sequential ion exchange columns (Amberlite, Dowex 1).

Summary Table of Oxidation and Reductive Amination

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation of valiolamine | DBQ or aldehyde/base, RT to 50 °C | Valiolone |

| 2 | Hydrolysis of imine intermediate | Mild acid, pH 4.5-5.5 | Stable ketone valiolone |

| 3 | Reductive amination with serinol | DMF/MeOH, HCl catalyst, NaCNBH3, RT overnight | Voglibose intermediate |

| 4 | Ion exchange purification | Multiple resin columns, aqueous elution | Pure voglibose |

Industrial and Fermentation-Based Preparation Insights

- Fermentation of validamycin produces valiolamine-containing broth.

- Ion exchange chromatography concentrates valiolamine.

- Subsequent chemical synthesis steps convert valiolamine to voglibose.

- Process improvements include lowering reaction temperature and optimizing ion exchange resin size (>50 mesh) for purity enhancement.

Source: Patent CN103588650A, US20050165257A1

Summary Table Comparing Preparation Routes

| Aspect | Direct Reductive Amination from Valiolamine | Via Valiolone Intermediate | Fermentation + Chemical Synthesis |

|---|---|---|---|

| Starting Material | (S)-Valiolamine | (S)-Valiolamine | Validamycin fermentation broth |

| Key Reagents | 1,3-Dihydroxyacetone, NaCNBH3, HCl | Oxidizing agent (DBQ), serinol, NaCNBH3, HCl | Ion exchange resins, DMF, NaCNBH3, HCl |

| Reaction Conditions | 50-60 °C, 16 h | RT to 50 °C oxidation, RT overnight amination | Fermentation pH 5, chromatography at ambient |

| Purification | Ion exchange chromatography, ethanol crystallization | Ion exchange chromatography, multiple resin columns | Ion exchange chromatography, crystallization |

| Purity Achieved | >99.7% voglibose | >99.8% purity (HPLC) for intermediates | High purity after chromatography |

| Advantages | Simpler, fewer steps | Allows isolation of stable intermediate | Scalable fermentation source |

| Challenges | Requires careful control of reaction parameters | Sensitive oxidation step, multiple purifications | Complex broth composition, cost implications |

Chemical Reactions Analysis

Types of Reactions

(S)-Valiolamine Voglibose Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols

Scientific Research Applications

(S)-Valiolamine Voglibose Dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying alpha-glucosidase inhibition and carbohydrate metabolism.

Biology: Investigated for its effects on cellular processes and metabolic pathways.

Medicine: Primarily used in the treatment of diabetes mellitus to control postprandial blood glucose levels.

Mechanism of Action

The mechanism of action of (S)-Valiolamine Voglibose Dihydrochloride involves the inhibition of alpha-glucosidase enzymes in the brush border of the small intestines . By competitively inhibiting these enzymes, the compound prevents the breakdown of complex carbohydrates into simple sugars, thereby reducing the postprandial rise in blood glucose levels. This action helps in managing diabetes mellitus and reducing the risk of associated complications .

Comparison with Similar Compounds

Similar Compounds

Acarbose: Another alpha-glucosidase inhibitor used for managing postprandial hyperglycemia.

Miglitol: Similar to acarbose and voglibose, used to control blood sugar levels in diabetic patients.

Uniqueness

(S)-Valiolamine Voglibose Dihydrochloride is unique due to its potent and enduring therapeutic effects, as well as its ability to improve cognitive function and reduce oxidative stress and neuroinflammation in experimental models . This makes it a valuable compound for both clinical and research applications.

Biological Activity

(S)-Valiolamine Voglibose Dihydrochloride is a compound that has garnered attention for its significant biological activity, particularly as an α-glucosidase inhibitor. This article explores its mechanisms, efficacy, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a derivative of valiolamine, a carbohydrate analogue that exhibits potent inhibitory activity against enzymes responsible for carbohydrate digestion. It is primarily used in the management of diabetes mellitus by slowing down glucose absorption in the intestine, thereby controlling postprandial hyperglycemia.

Voglibose functions as a competitive inhibitor of α-glucosidases, enzymes that break down complex carbohydrates into simple sugars. By inhibiting these enzymes, voglibose reduces the rate at which carbohydrates are digested and absorbed, leading to lower blood glucose levels after meals. This mechanism is crucial for patients with Type 2 diabetes and those at risk of developing diabetes.

Enzyme Inhibition

The potency of this compound as an α-glucosidase inhibitor has been demonstrated through various studies:

- Inhibition Potency : Studies indicate that voglibose exhibits an inhibition potency that is 190-270 times greater than acarbose and 100 times greater than miglitol against maltase and sucrase activities .

- Clinical Trials : In a clinical trial involving subjects with impaired glucose tolerance (IGT), voglibose significantly reduced the progression to Type 2 diabetes compared to placebo, with a hazard ratio of 0.595 indicating a 50% reduction in risk .

Effects on Blood Glucose Levels

Research has consistently shown that voglibose effectively lowers postprandial blood glucose levels:

- Postprandial Glucose Control : In diabetic patients, treatment with voglibose resulted in an average reduction of postprandial glucose levels by approximately 50 mg/dL .

- HbA1c Reduction : The compound has also been associated with a reduction in HbA1c levels by about 1% in patients undergoing treatment .

Study on Intestinal Microbiota Interaction

A study explored the interaction between voglibose and intestinal microbiota, revealing that antibiotic pretreatment reduced the metabolism of voglibose, which subsequently lowered blood glucose levels in treated mice compared to controls. This suggests that the efficacy of voglibose may be influenced by gut microbiota composition .

Clinical Application in Glycogen Storage Disease

Voglibose has shown promise in managing hypoglycemia associated with Type Ib glycogen storage disease. Its role as an α-glucosidase inhibitor helps maintain stable blood glucose levels in affected patients .

Comparative Analysis of α-Glucosidase Inhibitors

The table below summarizes the comparative efficacy of this compound with other α-glucosidase inhibitors:

| Compound | Potency (vs. maltase/sucrase) | HbA1c Reduction | Postprandial Glucose Reduction |

|---|---|---|---|

| Voglibose | 190-270 times | ~1% | ~50 mg/dL |

| Acarbose | Reference | ~0.5-1% | ~30 mg/dL |

| Miglitol | 100 times | ~0.5-0.8% | ~25 mg/dL |

Q & A

Basic Research Questions

Q. What are the key intermediates and reaction pathways for synthesizing (S)-Valiolamine Voglibose Dihydrochloride with high enantiomeric purity?

- Answer: The synthesis involves ethyl benzimidate hydrochloride as a critical intermediate. This compound reacts with D-penicillamine methyl ester hydrochloride and triethylamine to form thiazolidine derivatives, which are precursors for the S-enantiomer of voglibose . To ensure enantiomeric purity, chiral resolution techniques such as asymmetric catalysis or chiral chromatography must be employed during intermediate purification. Reaction conditions (e.g., solvent polarity, temperature, and pH) should be optimized to minimize racemization.

Q. Which validated analytical methods are suitable for quantifying this compound in combination therapies?

- Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase of acetonitrile:buffer (pH 6.5, 62:38 v/v) is a validated method for simultaneous quantification of voglibose with other drugs like metformin . Key validation parameters include linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%). Column selection (C18 or equivalent) and detection wavelength (e.g., 210 nm for carbohydrate analogs) should be tailored to the compound’s UV absorption profile.

Q. How does the alpha-glucosidase inhibitory activity of this compound compare to other inhibitors in preclinical models?

- Answer: this compound exhibits competitive inhibition of alpha-glucosidase, with IC₅₀ values typically 10–100× lower than acarbose in in vitro assays . Preclinical models (e.g., streptozotocin-induced diabetic rats) show delayed carbohydrate digestion and reduced postprandial hyperglycemia. Comparative studies should include enzyme kinetics (Km and Vmax analysis) and dose-response curves to assess potency under varying substrate concentrations.

Advanced Research Questions

Q. How should researchers design in vitro experiments to model the pharmacokinetic challenges of this compound in renal impairment?

- Answer: Use renal proximal tubule cell lines (e.g., HK-2) or ex vivo kidney models to simulate drug clearance in impaired renal function. Adjust parameters such as drug concentration (mimicking reduced glomerular filtration rates) and exposure time (reflecting hemodialysis schedules observed in clinical trials) . Measure intracellular accumulation and metabolite formation via LC-MS/MS to assess nephrotoxicity risks.

Q. What strategies resolve discrepancies between in vitro alpha-glucosidase inhibition data and in vivo glycemic outcomes for this compound?

- Answer: Discrepancies often arise from differences in bioavailability, gut microbiota metabolism, or species-specific enzyme isoforms. Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ values with plasma drug levels . Conduct comparative studies using humanized enzyme assays or transgenic animal models to improve translational relevance.

Q. What are the critical parameters for ensuring batch-to-batch consistency in synthesizing this compound for preclinical studies?

- Answer: Key parameters include:

- Chiral purity : Monitor enantiomeric excess (>99%) via chiral HPLC or polarimetry .

- Reaction stoichiometry : Optimize molar ratios of intermediates (e.g., ethyl benzimidate hydrochloride:D-penicillamine) to avoid side products.

- Crystallization conditions : Control solvent polarity and cooling rates to ensure uniform crystal morphology .

- Analytical validation : Use reference standards (e.g., USP-grade materials) for calibration .

Methodological Guidance

- For enzyme inhibition assays : Pre-incubate this compound with alpha-glucosidase for 10–15 minutes before adding substrate to ensure equilibrium binding .

- For stability studies : Store lyophilized powder at -20°C and solutions at -80°C to prevent hydrolysis or racemization .

- For clinical translation : Align preclinical dosing with human equivalent doses (HED) using body surface area normalization, particularly for renal-impaired models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.